molecular formula C9H13N3 B3042326 1,2,5-Trimethyl-pyrrolidine-2,5-dicarbonitrile CAS No. 57013-16-8

1,2,5-Trimethyl-pyrrolidine-2,5-dicarbonitrile

Cat. No. B3042326
CAS RN: 57013-16-8
M. Wt: 163.22 g/mol
InChI Key: MYAVRFFCQUOBPG-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-pyrrolidine-2,5-dicarbonitrile is a chemical compound with the molecular formula C9H13N3 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and two carbonitrile groups attached to it . The molecular weight of this compound is 163.22 .

Mechanism of Action

1,2,5-Trimethyl-pyrrolidine-2,5-dicarbonitrile is a bicyclic pyrrolidine derivative that has been shown to exhibit biological activity. This compound has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been reported to have anti-inflammatory activity, which may be due to its ability to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to have neuroprotective activity, which may be due to its ability to inhibit the activity of acetylcholinesterase and monoamine oxidase.

Advantages and Limitations for Lab Experiments

1,2,5-Trimethyl-pyrrolidine-2,5-dicarbonitrile has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized in large quantities. This compound has been extensively used in scientific research and has a well-established synthetic route. However, this compound also has some limitations for lab experiments. This compound has a low solubility in water, which may limit its use in aqueous systems. This compound also has a high toxicity, which may limit its use in biological systems.

Future Directions

There are several future directions for the research on 1,2,5-Trimethyl-pyrrolidine-2,5-dicarbonitrile. One direction is to explore the potential of this compound as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop new synthetic routes for this compound and its derivatives, which may lead to the discovery of new compounds with novel biological activities. Additionally, the development of new methods for the functionalization of this compound may lead to the discovery of new compounds with unique properties.

Scientific Research Applications

1,2,5-Trimethyl-pyrrolidine-2,5-dicarbonitrile has been extensively used in scientific research as a building block for the synthesis of various organic compounds. This compound has been used to synthesize pyrrolidine-based chiral ligands, which have been used in asymmetric catalysis. This compound has also been used to synthesize pyrrolidine-based drugs, such as anti-tumor agents and anti-inflammatory agents.

properties

IUPAC Name

1,2,5-trimethylpyrrolidine-2,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-8(6-10)4-5-9(2,7-11)12(8)3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAVRFFCQUOBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N1C)(C)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,5-Trimethyl-pyrrolidine-2,5-dicarbonitrile
Reactant of Route 2
1,2,5-Trimethyl-pyrrolidine-2,5-dicarbonitrile
Reactant of Route 3
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1,2,5-Trimethyl-pyrrolidine-2,5-dicarbonitrile
Reactant of Route 4
1,2,5-Trimethyl-pyrrolidine-2,5-dicarbonitrile
Reactant of Route 5
1,2,5-Trimethyl-pyrrolidine-2,5-dicarbonitrile
Reactant of Route 6
1,2,5-Trimethyl-pyrrolidine-2,5-dicarbonitrile

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